Enhanced LogP and Predicted Bioavailability
The N1-methyl substitution in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole yields a calculated LogP of 1.35 , indicating substantially increased lipophilicity relative to the NH-containing analog 3-bromo-5-ethyl-1H-1,2,4-triazole, which lacks this structural feature . This quantitative difference is critical for membrane permeability predictions and oral bioavailability assessments in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.35 (calculated) |
| Comparator Or Baseline | 3-Bromo-5-ethyl-1H-1,2,4-triazole (NH analog) |
| Quantified Difference | Higher LogP due to N1-methylation; NH analog lacks this substitution |
| Conditions | Hit2Lead database prediction; standard LogP calculation methods |
Why This Matters
Higher LogP correlates with improved membrane permeability and blood-brain barrier penetration potential, making this compound a superior candidate for CNS-targeted drug discovery libraries.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
